molecular formula C10H18N4O B13177585 N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13177585
M. Wt: 210.28 g/mol
InChI Key: IUTVTBCNSFPILL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes an imidazole ring and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]acrylamide
  • N-[2-(diethylamino)ethyl]benzamide
  • N-[2-(diethylamino)ethyl]methacrylate

Uniqueness

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C10H18N4O/c1-3-13(4-2)7-6-12-10(15)14-8-5-11-9-14/h5,8-9H,3-4,6-7H2,1-2H3,(H,12,15)

InChI Key

IUTVTBCNSFPILL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)N1C=CN=C1

Origin of Product

United States

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